molecular formula C14H11F2N3O B7640513 2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole

2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole

Cat. No. B7640513
M. Wt: 275.25 g/mol
InChI Key: JORQIRSGFKAYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the FDA in 1978 and has since been used for various medical conditions.

Mechanism of Action

2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the levels of inflammatory markers such as C-reactive protein and interleukin-6. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole has several advantages for use in lab experiments, including its well-established safety profile, availability, and affordability. However, it also has some limitations, such as its potential to interfere with other experimental procedures and its potential to cause side effects in certain experimental models.

Future Directions

There are several potential future directions for research on 2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another area of interest is the investigation of its potential therapeutic applications in other medical conditions, such as cancer and neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action and to identify new targets for drug development.

Synthesis Methods

The synthesis of 2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole involves the reaction of 2,6-difluorobenzaldehyde with 3-methyl-1-pyrazolylacetic acid to form the intermediate compound, which is then cyclized to form this compound. This process can be carried out using different methods, including acid-catalyzed cyclization, thermal cyclization, and microwave-assisted cyclization.

Scientific Research Applications

2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory disorders.

properties

IUPAC Name

2-(2,6-difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c1-9-5-6-19(18-9)7-10-8-20-14(17-10)13-11(15)3-2-4-12(13)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORQIRSGFKAYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=COC(=N2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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